(3-Fluoro-5-methoxypyridin-2-yl)methanamine
Description
(3-Fluoro-5-methoxypyridin-2-yl)methanamine is a pyridine derivative featuring a methanamine (-CH2NH2) group at the 2-position of the pyridine ring, with a fluorine atom at the 3-position and a methoxy (-OCH3) group at the 5-position.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(3-fluoro-5-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |
InChI Key |
QSEDOHMUMMBEIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CN)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Fluorine and methoxy groups are introduced via SNAr reactions on halogenated pyridine precursors. For example, 2-chloro-5-fluoro-3-nitropyridine can undergo methoxylation using sodium methoxide in methanol at 60–80°C, followed by nitro group reduction (Table 1).
Table 1: SNAr-Based Methoxylation Conditions
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-5-fluoro-3-nitropyridine | NaOMe/MeOH | Methanol | 80 | 78 | |
| 2-Bromo-3-fluoro-5-nitropyridine | KOMe/DMF | DMF | 100 | 65 |
Challenges include competing side reactions at adjacent positions, necessitating careful optimization of leaving groups and bases.
Catalytic Coupling Reactions
These methods offer excellent regiocontrol but require anhydrous conditions and inert atmospheres to prevent protodeboronation.
Reductive Amination of Nitriles
A common route involves reducing 3-fluoro-5-methoxypicolinonitrile using lithium aluminum hydride (LiAlH₄) or hydrogenation over Raney nickel. LiAlH₄ in THF at 0–5°C achieves 85–90% conversion, while catalytic hydrogenation requires higher pressures (3–5 atm H₂) but improves safety profiles (Table 3).
Table 3: Nitrile Reduction Conditions
| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Fluoro-5-methoxypicolinonitrile | LiAlH₄ | THF | 0°C, 4 h | 88 | |
| 3-Fluoro-5-methoxypicolinonitrile | H₂/Raney Ni | Ethanol | 5 atm, 50°C, 6 h | 76 |
Side products like over-reduced amines (e.g., tertiary amines) are minimized by controlling stoichiometry and reaction time.
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective reagents and continuous flow systems. A patented route employs continuous hydrogenation of nitriles in microreactors, achieving 92% yield with <1% impurities. Key challenges include:
-
Purification : Column chromatography is avoided industrially; instead, crystallization from ethanol/water mixtures (7:3 v/v) yields >99% purity.
-
Waste Management : Fluoride byproducts are neutralized using Ca(OH)₂ slurries to meet environmental regulations.
Comparative Analysis of Methodologies
Efficiency : Reductive amination offers the shortest pathway (2 steps) but requires hazardous reagents. Catalytic coupling provides better atom economy but involves costly palladium catalysts.
Cost : SNAr routes are cheapest ($120–150/kg), whereas Suzuki-based methods exceed $300/kg due to boronic acid costs.
Scalability : Continuous hydrogenation is preferred for ton-scale production, reducing batch variability .
Chemical Reactions Analysis
(3-Fluoro-5-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Pharmacological Applications
(3-Fluoro-5-methoxypyridin-2-yl)methanamine has been studied for its potential therapeutic effects in various diseases:
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating receptor activity, which suggests potential applications in treating neurological disorders.
Antimicrobial Activity
Preliminary studies have shown that derivatives of (3-Fluoro-5-methoxypyridin-2-yl)methanamine exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
Anticancer Properties
The compound has demonstrated activity against cancer cell lines, indicating its potential as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific cancer types.
Organic Synthesis Applications
In organic chemistry, (3-Fluoro-5-methoxypyridin-2-yl)methanamine serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various functional group transformations makes it valuable in creating diverse chemical entities.
Materials Science
The compound's unique properties have led to explorations in materials science, particularly in developing novel materials with specific electronic or optical properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic applications.
Case Study 1: PDE Inhibition
A study evaluated the inhibitory potential of (3-Fluoro-5-methoxypyridin-2-yl)methanamine on phosphodiesterase enzymes, revealing promising results that suggest its role as a therapeutic agent in cardiovascular diseases .
Case Study 2: Antimicrobial Testing
Testing against various bacterial strains demonstrated that derivatives of this compound showed significant inhibition zones, indicating strong antimicrobial activity .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxypyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or the final compound synthesized from it .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
*Hypothetical formula based on substituents.
†Calculated based on molecular formula.
Key Comparisons
Substituent Effects
- Electron-Withdrawing vs. Donating Groups: The target compound’s 3-fluoro (electron-withdrawing) and 5-methoxy (electron-donating) substituents create a polarized electronic environment on the pyridine ring.
- Methoxy vs. Methyl : The methoxy group in the target compound enhances solubility in polar solvents compared to the methyl group in ’s analog. However, methyl groups may improve metabolic stability .
Heterocycle Core Variations
- Pyridine vs. This may enhance interactions with biological targets like enzymes or nucleic acids .
Functional Group Modifications
- Methanamine vs. Methanol: Methanamine’s primary amine (as in the target compound) offers protonation capability, critical for salt formation (e.g., HCl salts in and ). Methanol derivatives () lack this basicity but can participate in hydrogen bonding as H-donors .
Structural Complexity
- Phenyl-Substituted Analogs : The compound in incorporates a 2-chloro-5-fluorophenyl group, introducing steric bulk and extended π-conjugation. Such structures may target aromatic-rich binding pockets in proteins, differing from the simpler pyridine-based target compound .
Biological Activity
(3-Fluoro-5-methoxypyridin-2-yl)methanamine is an organic compound notable for its biological activity, particularly as a phosphodiesterase 5 (PDE5) inhibitor. This compound features a pyridine ring with a fluorine atom at the 3-position and a methoxy group at the 5-position, contributing to its unique reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 142.15 g/mol .
The primary mechanism of action for (3-Fluoro-5-methoxypyridin-2-yl)methanamine involves its role as an inhibitor of PDE5, an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE5, this compound enhances the effects of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, which is particularly beneficial in treating conditions like erectile dysfunction and pulmonary hypertension .
Biological Activity Overview
Research has demonstrated that (3-Fluoro-5-methoxypyridin-2-yl)methanamine exhibits significant biological activity across various studies:
- PDE5 Inhibition : In vitro assays have shown effective inhibition of PDE5, with potency comparable to established inhibitors like sildenafil .
- Enzyme Interaction : The compound has been studied for its binding affinity towards multiple enzymes, suggesting potential off-target effects that need further exploration .
- Therapeutic Applications : Its role as a PDE5 inhibitor positions it as a candidate for therapeutic applications in urology and cardiology .
Structure-Activity Relationship (SAR)
The structure of (3-Fluoro-5-methoxypyridin-2-yl)methanamine plays a crucial role in its biological activity. The presence of the methoxy and fluorine substituents enhances selectivity and potency against PDE5. Comparative studies have indicated that modifications at the 3-position can significantly affect inhibitory activity .
Table 1: Structure-Activity Relationship Data
| Compound Name | PDE5 Inhibition (%) | Remarks |
|---|---|---|
| (3-Fluoro-5-methoxypyridin-2-yl)methanamine | ~90% | High potency similar to sildenafil |
| 3-Methoxypyridine | ~50% | Reduced activity compared to lead |
| 3-Hydroxypyridine | ~70% | Moderate recovery of potency |
Case Studies
- In Vitro Studies : A study evaluated the inhibition of human recombinant PDE5A1 by (3-Fluoro-5-methoxypyridin-2-yl)methanamine alongside other derivatives. Results showed that this compound maintained over 90% inhibition at concentrations similar to those used for sildenafil, confirming its potential as a therapeutic agent .
- In Vivo Models : Animal studies have indicated that administration of (3-Fluoro-5-methoxypyridin-2-yl)methanamine resulted in significant improvements in erectile function metrics compared to control groups, further validating its efficacy as a PDE5 inhibitor .
Potential Applications
Beyond its current applications as a PDE5 inhibitor, ongoing research explores additional therapeutic potentials:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Fluoro-5-methoxypyridin-2-yl)methanamine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step processes, such as halogenation of pyridine derivatives followed by amination. For example, intermediates like 3-fluoro-5-methoxypyridine-2-carbaldehyde may be reduced to the methanamine derivative using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and purity. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., NH2 stretch at ~3300 cm⁻¹), while mass spectrometry (MS) provides molecular weight validation .
Q. How can researchers verify the stability of (3-Fluoro-5-methoxypyridin-2-yl)methanamine under varying experimental conditions?
- Approach : Stability studies should include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
- Solubility Testing : Measure in polar (e.g., DMSO, water) and non-polar solvents to guide reaction solvent selection.
- pH-Dependent Stability : Monitor degradation via HPLC in acidic, neutral, and alkaline conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of (3-Fluoro-5-methoxypyridin-2-yl)methanamine derivatives?
- Analysis Framework :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy groups) on target binding using molecular docking simulations .
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate variables. For example, discrepancies in IC50 values for kinase inhibition may arise from assay sensitivity differences .
- Case Study : A derivative with a trifluoromethoxy group showed 10-fold higher activity than the methoxy analogue in α-synuclein aggregation assays, highlighting substituent electronic effects .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For pyridine derivatives, the C-2 position is often electrophilic due to electron-withdrawing substituents (e.g., fluorine) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack rates compared to protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
